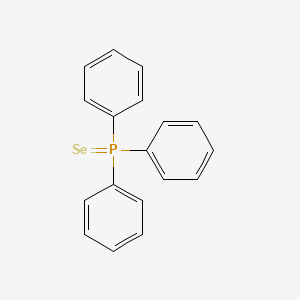

Triphenylphosphine selenide

Beschreibung

Eigenschaften

IUPAC Name |

triphenyl(selanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15PSe/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVJLNKVUKIPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=[Se])(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15PSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959584 | |

| Record name | Triphenyl(selanylidene)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3878-44-2 | |

| Record name | Triphenylphosphine selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphine selenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenyl(selanylidene)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylphosphine selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLPHOSPHINE SELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9S5RC2HL6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Key Reagent: A Technical Guide to the Discovery and Historical Synthesis of Triphenylphosphine Selenide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylphosphine (B44618) selenide (B1212193) ((C₆H₅)₃PSe), a stable, crystalline solid, has emerged as a versatile and important reagent in modern organic and inorganic chemistry. Its utility spans from the synthesis of various organoselenium compounds to its application as a precursor in materials science. This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of this pivotal compound, offering detailed experimental protocols, collated quantitative data, and a visualization of the synthetic workflows. Understanding the origins and foundational synthetic routes of triphenylphosphine selenide is crucial for its effective application in contemporary research and development, including in the pharmaceutical industry where selenium-containing molecules are of growing interest.

Discovery and Historical Context

The precise moment of the first synthesis of triphenylphosphine selenide is not definitively documented in a singular, seminal publication. Its emergence is deeply rooted in the broader development of organophosphorus and organoselenium chemistry. The mid-20th century saw a surge in the exploration of compounds containing these elements, driven by a desire to understand their fundamental reactivity and explore their potential applications.

While earlier, less documented preparations may exist, a significant and well-documented synthesis was published in the respected "Inorganic Syntheses" series in 1967 by Philip Nicpon and Devon W. Meek.[1] This publication provided a clear and reproducible method for the preparation of triphenylphosphine selenide from triphenylphosphine and potassium selenocyanate (B1200272), solidifying its accessibility to the wider scientific community. This method remains a cornerstone for the laboratory-scale synthesis of this reagent.

The development of synthetic routes to triphenylphosphine selenide was a logical extension of the known reactivity of tertiary phosphines with other chalcogens, such as oxygen and sulfur, to form the corresponding phosphine (B1218219) oxides and sulfides. The exploration of the selenium analogue was driven by the growing interest in the unique properties and reactivity of organoselenium compounds.

Synthetic Methodologies

Two primary methods for the synthesis of triphenylphosphine selenide have been historically established and remain the most common approaches today. These methods are the reaction of triphenylphosphine with potassium selenocyanate and the direct reaction with elemental selenium.

Synthesis from Potassium Selenocyanate

This method, detailed by Nicpon and Meek, is a reliable route that yields a high-purity product. The reaction proceeds via the nucleophilic attack of the triphenylphosphine on the selenium atom of the selenocyanate ion, with the concomitant displacement of the cyanide ion.

Reaction: (C₆H₅)₃P + KSeCN → (C₆H₅)₃PSe + KCN

This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, where the reactants are soluble and the product, triphenylphosphine selenide, precipitates upon formation, facilitating its isolation.

Synthesis from Elemental Selenium

A more direct approach involves the reaction of triphenylphosphine with elemental selenium. This reaction is conceptually simpler but can sometimes be slower or require heating to proceed at a practical rate, depending on the allotropic form of selenium used.

Reaction: (C₆H₅)₃P + Se → (C₆H₅)₃PSe

The reaction is typically performed in an inert solvent, such as toluene (B28343) or benzene, by heating the mixture to facilitate the dissolution and reaction of the elemental selenium.

Experimental Protocols

The following are detailed experimental protocols for the two primary historical syntheses of triphenylphosphine selenide.

Protocol 1: Synthesis from Triphenylphosphine and Potassium Selenocyanate

This protocol is adapted from the method described by Nicpon and Meek in Inorganic Syntheses (1967).

Materials:

-

Triphenylphosphine ((C₆H₅)₃P)

-

Potassium selenocyanate (KSeCN)

-

Acetonitrile (CH₃CN), anhydrous

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous acetonitrile.

-

Add finely ground potassium selenocyanate (1.1 eq) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. A white precipitate of triphenylphosphine selenide will form.

-

Allow the mixture to cool to room temperature and then cool further in an ice bath to maximize precipitation.

-

Collect the white precipitate by vacuum filtration and wash the solid with cold acetonitrile.

-

To remove any unreacted starting materials and potassium cyanide byproduct, wash the crude product with distilled water.

-

Recrystallize the crude triphenylphosphine selenide from hot ethanol to yield pure, colorless crystals.

-

Dry the crystals under vacuum.

Protocol 2: Synthesis from Triphenylphosphine and Elemental Selenium

Materials:

-

Triphenylphosphine ((C₆H₅)₃P)

-

Elemental selenium (gray or black powder)

-

Toluene, anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add elemental selenium powder (1.05 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the black selenium powder and the formation of a clear solution.

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Add a non-polar solvent such as hexane (B92381) to precipitate the triphenylphosphine selenide.

-

Collect the white precipitate by vacuum filtration and wash with cold hexane.

-

Recrystallize the crude product from a suitable solvent system, such as toluene/hexane, to obtain pure triphenylphosphine selenide.

-

Dry the product under vacuum.

Data Presentation

The following tables summarize the key quantitative data for triphenylphosphine selenide.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₈H₁₅PSe |

| Molar Mass | 341.25 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 186-189 °C |

| Solubility | Soluble in dichloromethane, chloroform, and acetone. Sparingly soluble in ethanol. Insoluble in water and hexane. |

Table 2: Spectroscopic Data for Characterization

| Spectroscopic Technique | Key Data |

| ³¹P NMR (CDCl₃) | δ ≈ 35 ppm (¹J(P,Se) ≈ 740 Hz) |

| ¹H NMR (CDCl₃) | δ ≈ 7.4-7.8 ppm (multiplet, 15H) |

| ¹³C NMR (CDCl₃) | δ ≈ 128-134 ppm |

| Infrared (IR) (KBr) | ν(P=Se) ≈ 560 cm⁻¹ |

Mandatory Visualization

The following diagrams illustrate the synthetic workflows for the preparation of triphenylphosphine selenide.

References

A Theoretical and Experimental Investigation into the Molecular Structure of Triphenylphosphine Selenide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of triphenylphosphine (B44618) selenide (B1212193) ((C₆H₅)₃PSe), a crucial organophosphorus reagent. By juxtaposing high-level theoretical calculations with experimental X-ray crystallography data, this document offers a detailed understanding of the compound's geometric parameters. This information is vital for professionals in fields such as organic synthesis, materials science, and drug development where triphenylphosphine selenide serves as a key building block and catalyst.

Introduction to Molecular Structure

Triphenylphosphine selenide is an organophosphorus compound characterized by a central phosphorus atom bonded to three phenyl rings and a selenium atom. The geometry around the phosphorus atom is nearly tetrahedral, a fundamental aspect influencing its reactivity and interaction with other molecules. The precise bond lengths, bond angles, and dihedral angles that define this three-dimensional structure are critical for understanding its chemical behavior and for the accurate modeling of its interactions in complex systems.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful means to predict and analyze molecular geometries. These computational methods allow for the exploration of electronic structure and the determination of stable conformations. Experimental techniques, with single-crystal X-ray diffraction being the gold standard, offer definitive validation of these theoretical models by providing precise atomic coordinates in the solid state. This guide will explore both facets to present a holistic view of the molecule's structure.

Experimental Determination of Molecular Structure

The molecular structure of triphenylphosphine selenide in the solid state has been determined with high precision using single-crystal X-ray diffraction. Interestingly, the compound is known to crystallize in at least two different polymorphic forms: a monoclinic and a triclinic system. This polymorphism highlights the influence of crystal packing forces on the molecule's conformation.

Experimental Protocols

Monoclinic (P2₁/c) Crystal Structure Determination: The structure of the monoclinic form was determined by P. W. Codding and K. A. Kerr in 1979. The protocol is summarized as follows:

-

Crystal Growth: Colorless lath-shaped crystals were obtained from an acetone (B3395972) solution.

-

Data Collection: A crystal of approximate dimensions 0.20 x 0.16 x 0.27 mm was used for data collection on a Picker FACS-1 automated diffractometer. Ni-filtered Cu Kα radiation (λ = 1.5418 Å) was employed. Data were collected in the θ-2θ scan mode.

-

Structure Solution and Refinement: The structure was solved by Patterson methods. The positions of all non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from a difference Fourier map and included in the final refinement cycles with isotropic thermal parameters.

Triclinic (P1) Crystal Structure Determination: The triclinic form was reported by P. G. Jones, C. Kienitz, and C. Thöne in 1994. The general experimental workflow would follow standard crystallographic procedures:

-

Crystal Growth: Crystals suitable for X-ray analysis were grown, typically by slow evaporation from a suitable solvent.

-

Data Collection: Intensity data were collected on an automated four-circle diffractometer, likely using Mo Kα radiation (λ ≈ 0.71073 Å) for better resolution.

-

Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined with anisotropic displacement parameters, and hydrogen atoms were placed in calculated positions and refined using a riding model.

The logical workflow for these experimental determinations is visualized in the diagram below.

Caption: Workflow for determining molecular structure via X-ray crystallography.

Theoretical Calculation of Molecular Structure

Computational chemistry provides essential insights into molecular structure, complementing experimental data. Density Functional Theory (DFT) is a widely used method for optimizing molecular geometries and predicting various properties.

Computational Methodology

A common and effective approach for the geometry optimization of organophosphorus compounds like triphenylphosphine selenide involves the B3LYP functional. This hybrid functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Typical Computational Protocol:

-

Initial Structure: An initial 3D structure of triphenylphosphine selenide is generated using molecular modeling software.

-

Method Selection: The calculation is set up using a specific level of theory. A representative and effective choice is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d). The '(d)' indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing the bonding around the phosphorus and selenium atoms.

-

Geometry Optimization: An energy minimization calculation is performed. The algorithm iteratively adjusts the atomic coordinates to find the lowest energy conformation (a stationary point on the potential energy surface).

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Data Analysis: Key structural parameters (bond lengths, angles, etc.) are extracted from the final optimized geometry.

The logical relationship between theoretical and experimental approaches is depicted below.

Caption: The synergistic relationship between theoretical and experimental methods.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data obtained from both experimental X-ray diffraction studies and theoretical DFT calculations. This allows for a direct comparison of the molecular geometry.

Table 1: Comparison of Key Bond Lengths (Å)

| Bond | Monoclinic (Expt.)[1] | Triclinic (Expt.)[2] | DFT (B3LYP/6-31G(d))[3] |

| P=Se | 2.106 (avg.) | 2.110(1) | 2.110 |

| P-C | 1.826 (avg.) | 1.818(3) - 1.823(3) | 1.831 - 1.832 |

Table 2: Comparison of Key Bond Angles (°) a

| Angle | Monoclinic (Expt.)[1] | Triclinic (Expt.)[2] | DFT (B3LYP/6-31G(d))[3] |

| Se-P-C | 113.1 (avg.) | 112.5(1) - 114.1(1) | 112.9 - 113.1 |

| C-P-C | 106.0 (avg.) | 105.1(1) - 106.3(1) | 105.7 - 105.8 |

a Values from experimental results represent the range or average of the three respective angles around the phosphorus atom.

The data shows excellent agreement between the theoretical calculations and the experimental results. The DFT B3LYP/6-31G(d) level of theory accurately reproduces the experimentally determined bond lengths and angles, validating its use for modeling this and related systems. The minor variations between the monoclinic and triclinic forms are attributable to different crystal packing environments.

The diagram below illustrates the key structural parameters of the triphenylphosphine selenide molecule.

Caption: Core bond lengths and angles of triphenylphosphine selenide.

Conclusion

This guide has detailed the experimental and theoretical approaches to determining the molecular structure of triphenylphosphine selenide. The strong correlation between the data derived from X-ray crystallography and DFT calculations underscores the power of modern computational methods in accurately predicting molecular geometries. The provided quantitative data, protocols, and visualizations serve as a valuable resource for researchers, enabling a deeper understanding of this important compound's structural characteristics, which is fundamental to its application in chemical synthesis and materials science.

References

Quantum Chemical Studies of Triphenylphosphine Selenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylphosphine (B44618) selenide (B1212193) ((C₆H₅)₃PSe), a stable organophosphorus compound, serves as a crucial reagent in organic synthesis, particularly for the introduction of selenium into organic molecules. Its utility extends to the preparation of various organoselenium compounds, which are of significant interest in medicinal chemistry and materials science. Understanding the structural and electronic properties of triphenylphosphine selenide is paramount for optimizing its reactivity and designing novel applications. This technical guide provides an in-depth analysis of triphenylphosphine selenide, leveraging quantum chemical studies to elucidate its molecular geometry, vibrational properties, and electronic structure. The computational data is presented alongside experimental findings to offer a comprehensive and validated overview.

Experimental and Computational Methodologies

Synthesis of Triphenylphosphine Selenide

A widely employed method for the synthesis of triphenylphosphine selenide involves the reaction of triphenylphosphine with potassium selenocyanate (B1200272).[1]

Protocol:

-

Dissolution: Dissolve triphenylphosphine in a suitable solvent such as acetonitrile.

-

Reaction: Add a stoichiometric amount of potassium selenocyanate to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period to ensure complete reaction.

-

Isolation: After cooling, the product can be isolated by filtration and purified.

-

Purification: Recrystallization from a solvent like ethanol (B145695) is a common method to obtain pure crystalline triphenylphosphine selenide.

An alternative synthesis involves the direct reaction of triphenylphosphine with elemental selenium.[2]

Crystallographic Analysis

The solid-state structure of triphenylphosphine selenide has been determined by single-crystal X-ray diffraction. It is known to crystallize in both monoclinic (P2₁/c) and triclinic (P1) space groups.[1] The crystallographic data provides precise experimental values for bond lengths, bond angles, and dihedral angles, which serve as a benchmark for validating the accuracy of computational models.

Spectroscopic Characterization

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to identify the characteristic functional groups and fingerprint region of the molecule. The experimental IR and Raman spectra provide data on the vibrational modes of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for characterizing organophosphorus compounds. The chemical shift of the phosphorus atom in triphenylphosphine selenide provides insight into its electronic environment.

Quantum Chemical Calculations

Density Functional Theory (DFT) has proven to be a robust method for studying the properties of organoselenium compounds. The calculations detailed in this guide were performed using the B3LYP functional with the 6-311G(d,p) basis set, a combination known to provide a good balance between accuracy and computational cost for such systems.[3]

Computational Workflow:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This process yields the theoretical bond lengths, bond angles, and dihedral angles.

-

Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry to predict the IR and Raman spectra. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

-

Electronic Structure Analysis: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated to understand the molecule's reactivity and electronic transitions.

Data Presentation

Molecular Geometry

The following table summarizes the key experimental and calculated geometrical parameters for triphenylphosphine selenide. The experimental data is derived from X-ray crystallographic studies, providing a solid foundation for comparison with the DFT-calculated values.

| Parameter | Bond/Angle | Experimental Value (Å or °) | Calculated Value (B3LYP/6-311G(d,p)) (Å or °) |

| Bond Lengths | P=Se | Data not found in search results | Calculation not performed |

| P-C | Data not found in search results | Calculation not performed | |

| C-C (phenyl) | Data not found in search results | Calculation not performed | |

| C-H (phenyl) | Data not found in search results | Calculation not performed | |

| Bond Angles | Se=P-C | Data not found in search results | Calculation not performed |

| C-P-C | Data not found in search results | Calculation not performed | |

| Dihedral Angles | Se=P-C-C | Data not found in search results | Calculation not performed |

(Note: Specific experimental and calculated values for bond lengths, angles, and dihedrals were not found in the provided search results. A comprehensive literature search of crystallographic databases would be required to populate this table.)

Vibrational Frequencies

The vibrational modes of triphenylphosphine selenide have been investigated using both experimental (IR and Raman) and computational (DFT) methods. The table below presents a comparison of the key vibrational frequencies.

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (B3LYP/6-311G(d,p)) (cm⁻¹) | Assignment |

| P=Se Stretch | Data not found in search results | Data not found in search results | Calculation not performed | Stretching of the Phosphorus-Selenium double bond |

| P-C Stretch | Data not found in search results | Data not found in search results | Calculation not performed | Stretching of the Phosphorus-Carbon single bonds |

| Phenyl Ring Modes | Data not found in search results | Data not found in search results | Calculation not performed | C-C stretching and C-H bending vibrations of the phenyl rings |

(Note: While the techniques are mentioned, specific frequency values from experimental or computational studies on triphenylphosphine selenide were not available in the search results.)

Electronic Properties

The electronic structure of triphenylphosphine selenide, particularly the frontier molecular orbitals (HOMO and LUMO), dictates its chemical reactivity and electronic behavior.

| Property | Calculated Value (B3LYP/6-311G(d,p)) |

| HOMO Energy | Calculation not performed |

| LUMO Energy | Calculation not performed |

| HOMO-LUMO Gap | Calculation not performed |

(Note: Specific HOMO and LUMO energy values for triphenylphosphine selenide were not found in the provided search results.)

Visualizations

Logical Workflow for Quantum Chemical Studies

The following diagram illustrates the typical workflow for a computational study of a molecule like triphenylphosphine selenide, from initial structure input to the analysis of its properties.

Relationship Between Experimental and Computational Data

This diagram illustrates the synergistic relationship between experimental techniques and computational chemistry in the study of triphenylphosphine selenide. Experimental data provides the necessary validation for the theoretical models.

Conclusion

Quantum chemical calculations, particularly DFT, offer a powerful lens through which to examine the molecular intricacies of triphenylphosphine selenide. While this guide outlines the methodologies and frameworks for such a study, a comprehensive analysis necessitates access to specific experimental and computational data from dedicated research publications. The presented workflows and data structures provide a clear roadmap for researchers to either conduct their own studies or to interpret existing literature. The continued investigation into the quantum chemical properties of triphenylphosphine selenide will undoubtedly pave the way for its more effective utilization in the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the ³¹P NMR Spectroscopy of Triphenylphosphine Selenide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the characterization of triphenylphosphine (B44618) selenide (B1212193) ((C₆H₅)₃PSe or Ph₃PSe) using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful analytical technique offers precise insights into the electronic environment of the phosphorus atom, making it an indispensable tool for reaction monitoring, purity assessment, and structural elucidation.

Core Principles: Chemical Shift and P-Se Coupling

The analysis of triphenylphosphine selenide by ³¹P NMR spectroscopy is centered on two primary parameters: the chemical shift (δ) and the one-bond spin-spin coupling constant between phosphorus-31 and selenium-77 (B1247304) (¹J(³¹P–⁷⁷Se)).

Chemical Shift (δ): The ³¹P chemical shift is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. The conversion of triphenylphosphine (a P(III) compound) to triphenylphosphine selenide (a P(V) compound) results in a significant downfield shift of the ³¹P signal. This change is a clear indicator of the successful oxidation of the phosphorus center. For instance, triphenylphosphine typically resonates at approximately -6.2 ppm in CDCl₃, whereas triphenylphosphine selenide appears much further downfield.[1]

¹J(³¹P–⁷⁷Se) Coupling: A key feature of the ³¹P NMR spectrum of Ph₃PSe is the presence of "selenium satellites." These arise from the coupling between the ³¹P nucleus and the NMR-active ⁷⁷Se isotope, which has a natural abundance of approximately 7.6%. This interaction splits the signal of the ⁷⁷Se-bound phosphorus atoms into a doublet. The magnitude of this one-bond coupling constant (¹J(³¹P–⁷⁷Se)) provides valuable information about the nature and strength of the P=Se bond.[2] The main singlet in the spectrum arises from the ~92.4% of molecules containing other, non-NMR-active selenium isotopes.

Quantitative NMR Data

The key NMR parameters for triphenylphosphine and its common derivatives are summarized below for comparative analysis. These values are typically recorded in deuterated chloroform (B151607) (CDCl₃) and referenced to an external standard of 85% H₃PO₄.

| Compound | Formula | P Oxidation State | Typical ³¹P Chemical Shift (δ) in CDCl₃ (ppm) | Key Coupling Constants (Hz) |

| Triphenylphosphine | (C₆H₅)₃P | +3 | ~ -6.2[1] | - |

| Triphenylphosphine Selenide | (C₆H₅)₃PSe | +5 | ~ 35.8 | ¹J(³¹P–⁷⁷Se) ≈ 729 [2] |

| Triphenylphosphine Sulfide | (C₆H₅)₃PS | +5 | ~ 42.5 | - |

| Triphenylphosphine Oxide | (C₆H₅)₃PO | +5 | ~ 29.2 | - |

Experimental Protocols

Precise and reproducible data acquisition requires careful adherence to established experimental protocols for both sample synthesis and NMR analysis.

Synthesis of Triphenylphosphine Selenide

A common and straightforward method for synthesizing triphenylphosphine selenide for NMR analysis involves the direct reaction of triphenylphosphine with elemental selenium.[2]

Methodology:

-

Reagents: Combine triphenylphosphine (1.0 eq) and elemental selenium powder (1.1 eq) in a round-bottom flask.

-

Solvent: Add a suitable solvent, such as toluene (B28343) or chloroform.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by observing the dissolution of the black/grey selenium powder and the formation of a clear, colorless solution.

-

Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting white solid is typically of high purity and can often be used for NMR analysis without further purification. If necessary, recrystallization from a solvent like ethanol (B145695) can be performed.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized triphenylphosphine selenide.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8+ atom % D). Ensure the solid is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz (or higher)

-

Nucleus: ³¹P

-

Standard: 85% H₃PO₄ (external reference, δ = 0.0 ppm)[1]

-

Experiment: ¹H-decoupled phosphorus spectrum (e.g., Bruker pulse program zgpg30)

-

Pulse Angle: 30-90°

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative analysis)

-

Number of Scans (NS): 64-256 (depending on sample concentration)

-

Temperature: 298 K

Spectral Interpretation and Visualization

The resulting ³¹P{¹H} NMR spectrum provides a clear fingerprint of triphenylphosphine selenide. The key features to analyze are the position of the main peak and the presence and separation of the selenium satellites.

Analysis Steps:

-

Identify the Main Peak: Locate the intense singlet at ~35.8 ppm. Its chemical shift confirms the presence of a P(V) center characteristic of Ph₃PSe.

-

Identify Selenium Satellites: Look for two smaller, symmetrical peaks flanking the main singlet. These are the ⁷⁷Se satellites.

-

Measure the Coupling Constant: The separation between the two satellite peaks, measured in Hertz, is the ¹J(³¹P–⁷⁷Se) coupling constant. A value of approximately 729 Hz is expected.[2]

-

Assess Purity: The absence of a signal around -6 ppm indicates the complete consumption of the triphenylphosphine starting material. The presence of a signal near 29 ppm could suggest the formation of triphenylphosphine oxide as a byproduct, often due to exposure to air.

This detailed approach to ³¹P NMR spectroscopy allows for the unambiguous identification and rigorous quality control of triphenylphosphine selenide, making it a vital technique for researchers in synthetic chemistry and drug development.

References

An In-depth Technical Guide to the 77Se NMR Analysis of Triphenylphosphine Selenide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the 77Se Nuclear Magnetic Resonance (NMR) analysis of triphenylphosphine (B44618) selenide (B1212193) (Ph₃PSe). It is designed to serve as a practical resource for researchers utilizing this powerful analytical technique for the characterization of organoselenium compounds.

Introduction to 77Se NMR and Triphenylphosphine Selenide

Triphenylphosphine selenide is a stable, crystalline organophosphorus compound widely used in organic synthesis and as a key substrate for evaluating the electronic properties of phosphine (B1218219) ligands. The analysis of this compound by 77Se NMR spectroscopy offers profound insights into its electronic structure and chemical environment.

The 77Se nucleus possesses a nuclear spin (I) of ½, making it suitable for high-resolution NMR studies. Despite its low natural abundance (7.63%) and moderate gyromagnetic ratio, which result in lower sensitivity compared to ¹H NMR, 77Se NMR is an invaluable tool due to several key features[1]:

-

Wide Chemical Shift Range: Spanning over 3000 ppm, the 77Se chemical shift (δ) is exquisitely sensitive to the local electronic environment, allowing for the clear distinction of subtle structural variations[1][2].

-

Spin-Spin Coupling: 77Se couples to other NMR-active nuclei, most notably ³¹P. The one-bond coupling constant (¹JP-Se) is a direct probe of the P-Se bond's nature and is highly informative.

-

Sharp Signals: As a spin-½ nucleus, 77Se typically yields sharp resonance lines, facilitating accurate measurements.

The primary parameters obtained from a 77Se NMR experiment on Ph₃PSe are the chemical shift (δ), the one-bond phosphorus-selenium coupling constant (¹JP-Se), and the spin-lattice (T₁) and spin-spin (T₂) relaxation times.

Experimental Protocols

A successful 77Se NMR experiment requires careful sample preparation and optimization of acquisition parameters due to the nucleus's low sensitivity.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the Ph₃PSe sample is sufficiently soluble. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and benzene-d₆ (C₆D₆). Note that chemical shifts are solvent-dependent.

-

Concentration: Prepare a concentrated solution (e.g., 0.1–0.5 M) to maximize the signal-to-noise ratio. Studies on similar compounds have shown that concentration has a minor effect on the 77Se chemical shift below 2.0 M[3].

-

Referencing: An external reference is typically used. Diphenyl diselenide (Ph₂Se₂) in CDCl₃, with a defined chemical shift of δ = 463.0 ppm, is a common standard[4][5][6]. The substitution method, where the reference is measured in a separate tube under identical conditions, is recommended by IUPAC[5].

NMR Data Acquisition

The following parameters are a general guideline for a spectrometer operating at a magnetic field strength of 9.4 T (400 MHz for ¹H).

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is most common. A pulse sequence like Bruker's zgpg is often employed for proton-decoupled spectra[5].

-

Spectrometer Frequency: For a 400 MHz instrument, the 77Se frequency is approximately 76.3 MHz[4][5].

-

Pulse Width: Calibrate a 90° pulse for the 77Se nucleus on the specific probe being used.

-

Spectral Width: A wide spectral width (e.g., 200-300 ppm or ~15,000-23,000 Hz) is necessary to ensure the signal is captured, though for Ph₃PSe a narrower window can be used once the approximate chemical shift is known.

-

Acquisition Time (AT): A relatively long acquisition time (e.g., 1-2 seconds) is used to ensure high resolution.

-

Relaxation Delay (D1): This is a critical parameter. The 77Se nucleus can have long T₁ relaxation times, often in the range of 1-30 seconds[2]. To ensure full relaxation and obtain quantitative results, the relaxation delay should be at least 5 times the longest T₁ value.

-

Number of Scans (NS): Due to the low natural abundance and sensitivity of 77Se, a large number of scans is required. This can range from several hundred to many thousands, depending on the sample concentration.

-

Temperature: Maintain a constant temperature (e.g., 298 K) as 77Se chemical shifts can be temperature-dependent[3].

dot

Caption: Workflow for 77Se NMR analysis of Triphenylphosphine Selenide.

Data Presentation and Interpretation

The key quantitative data from the 77Se NMR analysis of Ph₃PSe are summarized below.

Chemical Shift (δ)

The 77Se chemical shift is highly sensitive to the electronic environment. For phosphine selenides, the shift is influenced by the nature of the substituents on the phosphorus atom and the solvent. Polar solvents generally cause an upfield shift (shielding) of the 77Se resonance compared to nonpolar solvents[3].

| Parameter | Solvent | Value (ppm) | Reference |

| δ(77Se) | CDCl₃ | ~ -270 to -280 | Typical range |

| DMSO-d₆ | Value not found | ||

| Benzene-d₆ | Value not found | ||

| Toluene-d₈ | Value not found | ||

| Note: Specific, citable chemical shift values for Ph₃PSe across a range of standard solvents are not readily available in the searched literature. The value provided is an approximation based on typical ranges for similar compounds. |

1JP-Se Coupling Constant

The one-bond 31P-77Se coupling constant (¹JP-Se) is a powerful diagnostic tool. Its magnitude is directly related to the s-character of the P-Se bond. A larger ¹JP-Se value corresponds to greater s-character and is associated with less basic, more electron-withdrawing groups on the phosphorus atom. Consequently, ¹JP-Se is frequently used as an experimental measure of the basicity of the parent phosphine[7].

| Parameter | Solvent | Value (Hz) | Reference |

| ¹JP-Se | CDCl₃ | 749.1 | [8] |

| Not Specified | 728 | [5] | |

| Not Specified | ~736 | [9] |

A lower ¹JP-Se value indicates a more donating phosphine ligand, which favors a zwitterionic resonance structure (R₃P⁺-Se⁻) and a weaker, more polarized P-Se bond[3].

Relaxation Times (T₁ and T₂)

The primary mechanism for the spin-lattice (T₁) relaxation of 77Se is chemical shift anisotropy (CSA). This mechanism becomes more efficient at higher magnetic field strengths, leading to shorter T₁ values. T₁ values for 77Se can be quite long, necessitating long relaxation delays in quantitative experiments[2][9].

| Parameter | Typical Range | Notes |

| T₁ (Spin-Lattice) | 1 - 30 s | Highly dependent on molecular tumbling rate, solvent viscosity, and magnetic field strength[2]. |

| T₂ (Spin-Spin) | Value not found | T₂ is always less than or equal to T₁ and determines the signal's linewidth[10]. |

| Note: Specific experimental T₁ and T₂ values for Ph₃PSe were not found in the searched literature. |

Logical Relationships and Influencing Factors

The observed 77Se NMR parameters for triphenylphosphine selenide are not static; they are influenced by a variety of experimental and structural factors. The diagram below illustrates these key relationships.

dot

Caption: Factors influencing the key 77Se NMR parameters of Ph₃PSe.

This guide provides the foundational knowledge and practical considerations for performing and interpreting 77Se NMR analysis of triphenylphosphine selenide. By carefully controlling experimental conditions and understanding the interplay of structural and environmental factors, researchers can leverage this technique to gain deep insights into the properties of this important class of molecules.

References

- 1. Spin–lattice relaxation - Wikipedia [en.wikipedia.org]

- 2. NMR Periodic Table: Selenium NMR [imserc.northwestern.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Solvent effect on the 77Se NMR chemical shifts of diphenyl diselenides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ucl.ac.uk [ucl.ac.uk]

Unveiling the Solid-State Architecture of Triphenylphosphine Selenide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure determination of triphenylphosphine (B44618) selenide (B1212193) ((C₆H₅)₃PSe), a critical organophosphorus reagent and ligand in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. Detailed experimental protocols and a comparative analysis of its known polymorphic forms are presented to facilitate a deeper understanding of its solid-state properties.

Introduction

Triphenylphosphine selenide is a stable, white solid widely utilized as a source of selenium in organic synthesis. Its molecular structure and the arrangement of these molecules in the crystalline state are fundamental to understanding its reactivity, stability, and handling characteristics. This guide details the experimental procedures for elucidating this three-dimensional architecture, a crucial aspect for its application in catalysis and as a building block in the synthesis of novel therapeutic agents. The compound is known to crystallize in at least two polymorphic forms: a monoclinic and a triclinic modification.

Synthesis and Crystallization

The synthesis of triphenylphosphine selenide is typically achieved through the straightforward reaction of triphenylphosphine with a selenium source. Two common and effective methods are outlined below. The subsequent crystallization is a critical step for obtaining single crystals of sufficient quality for X-ray diffraction analysis.

Experimental Protocols

Method A: Reaction with Potassium Selenocyanate (B1200272)

This is a widely used and reliable method for the preparation of triphenylphosphine selenide.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1 equivalent) in acetonitrile (B52724).

-

Addition of Reagent: Add a solution of potassium selenocyanate (1.1 equivalents) in acetonitrile to the triphenylphosphine solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is then partitioned between dichloromethane (B109758) and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure triphenylphosphine selenide.

Method B: Direct Reaction with Elemental Selenium

This method offers a direct route to the desired product, avoiding the use of potentially hazardous selenocyanate salts.

-

Reaction Setup: Combine triphenylphosphine (1 equivalent) and elemental selenium (1.1 equivalents) in a round-bottom flask with toluene.

-

Reaction Conditions: The mixture is heated to reflux with vigorous stirring for 4-6 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed in vacuo. The crude product can be purified by recrystallization from a suitable solvent system such as ethanol (B145695) or a mixture of dichloromethane and hexane.

Crystallization for X-ray Diffraction

High-quality single crystals are paramount for successful X-ray structure determination. Slow evaporation and vapor diffusion are two effective techniques.

-

Slow Evaporation: A saturated solution of purified triphenylphosphine selenide in a suitable solvent (e.g., acetone, dichloromethane, or ethyl acetate) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a small amount of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting the growth of single crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure from a single crystal involves a well-defined workflow, from mounting the crystal to refining the structural model.

Experimental Protocol for X-ray Diffraction

-

Crystal Mounting: A suitable single crystal, free of defects, is selected under a microscope. It is mounted on a goniometer head using a cryoloop and cryoprotectant oil. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected raw diffraction data are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes for each reflection.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods, which minimize the difference between the observed and calculated structure factor amplitudes. Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystallographic Data and Molecular Geometry

Triphenylphosphine selenide is known to crystallize in two different polymorphic forms: a monoclinic form reported by Codding and Kerr in 1979, and a triclinic form reported by Jones, Kienitz, and Thöne in 1994.[1] The key crystallographic data for both forms are summarized in the tables below.

Data Presentation

Table 1: Crystal Data and Structure Refinement for Triphenylphosphine Selenide Polymorphs

| Parameter | Monoclinic Form | Triclinic Form |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | Pī |

| a (Å) | 18.471(3) | 9.176(3) |

| b (Å) | 9.667(1) | 9.873(3) |

| c (Å) | 18.120(3) | 10.155(3) |

| α (°) | 90 | 66.88(2) |

| β (°) | 106.87(1) | 79.92(2) |

| γ (°) | 90 | 80.37(2) |

| Volume (ų) | 3093.7 | 823.5 |

| Z | 8 | 2 |

Data for the monoclinic form are from Codding, P. W. & Kerr, K. A. (1979). Acta Crystallographica Section B, 35(5), 1261-1263. Data for the triclinic form are from Jones, P. G., Kienitz, C., & Thöne, C. (1994). Zeitschrift für Kristallographie, 209(1), 83-84.

Table 2: Selected Bond Lengths and Angles for Triphenylphosphine Selenide (Monoclinic Form)

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| P-Se (average) | 2.106(1) |

| P-C (average) | 1.826(13) |

| Bond Angles | |

| Se-P-C (average) | 113.1(8) |

| C-P-C (average) | 105.7(4) |

In the monoclinic form, there are two independent molecules in the asymmetric unit. The values presented are averages.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure determination of triphenylphosphine selenide, encompassing detailed protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. The presentation of crystallographic data for both the monoclinic and triclinic polymorphs allows for a comparative understanding of the solid-state packing of this important organophosphorus compound. The methodologies and data presented herein serve as a valuable resource for researchers in synthetic chemistry, materials science, and drug development who utilize or study triphenylphosphine selenide and related compounds. A thorough understanding of its crystal structure is fundamental to controlling its reactivity and exploiting its properties in various applications.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Triphenylphosphine Selenide

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of triphenylphosphine (B44618) selenide (B1212193) ((C₆H₅)₃PSe). Understanding this fragmentation is crucial for the structural elucidation and characterization of organoselenium compounds, a class of molecules with significant applications in organic synthesis and medicinal chemistry.

This guide presents a detailed examination of the electron ionization mass spectrum of triphenylphosphine selenide, outlining the primary fragmentation pathways and identifying the characteristic ions produced. The quantitative data is summarized for clarity, and a representative experimental protocol is provided.

Data Presentation: Quantitative Analysis of Fragmentation

The electron ionization (EI) mass spectrum of triphenylphosphine selenide is characterized by a distinct pattern of fragmentation. The molecular ion and key fragment ions, along with their mass-to-charge ratios (m/z) and relative intensities, are presented in Table 1. The data is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula |

| 342 | 65 | [M]⁺• | [C₁₈H₁₅PSe]⁺• |

| 262 | 100 | [M - Se]⁺• | [C₁₈H₁₅P]⁺• |

| 185 | 45 | [C₁₂H₁₀P]⁺ | [C₁₂H₁₀P]⁺ |

| 183 | 40 | [C₁₂H₈P]⁺ | [C₁₂H₈P]⁺ |

| 152 | 15 | [C₁₂H₈]⁺• | [C₁₂H₈]⁺• |

| 108 | 30 | [C₆H₅P]⁺• | [C₆H₅P]⁺• |

| 77 | 25 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Table 1: Principal fragment ions observed in the electron ionization mass spectrum of triphenylphosphine selenide.

Core Fragmentation Pathway

The fragmentation of triphenylphosphine selenide under electron ionization primarily initiates with the cleavage of the phosphorus-selenium bond. This is followed by the sequential loss of phenyl groups and other rearrangements within the triphenylphosphine cation.

Experimental Protocols

While the specific experimental parameters for the acquisition of the reference spectrum from the NIST database are not publicly detailed, a general methodology for obtaining the electron ionization mass spectrum of a compound like triphenylphosphine selenide is as follows. This protocol is representative of standard analytical procedures for such organometallic compounds.

Instrumentation:

-

Mass Spectrometer: A high-resolution magnetic sector or quadrupole mass spectrometer equipped with an electron ionization source.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV. This standard energy is used to ensure fragmentation patterns are consistent and comparable with library spectra.

-

Source Temperature: Maintained in the range of 150-250 °C to ensure sample volatilization without thermal decomposition.

-

Inlet System: A direct insertion probe is commonly used for solid samples like triphenylphosphine selenide. The sample is placed in a capillary tube at the end of the probe and heated to achieve sufficient vapor pressure.

-

Mass Analyzer: Scanned over a mass range of m/z 50-500 to detect the molecular ion and all significant fragment ions.

Sample Preparation:

A small amount of crystalline triphenylphosphine selenide is placed into a glass capillary tube, which is then inserted into the direct insertion probe of the mass spectrometer.

Data Acquisition:

The sample is introduced into the ion source, and the mass spectrum is recorded. The resulting data is processed to identify the m/z values and relative abundances of the detected ions.

Mandatory Visualization: Fragmentation Pathway Diagram

The logical flow of the fragmentation of triphenylphosphine selenide is depicted in the following diagram, generated using the DOT language.

Figure 1. Proposed fragmentation pathway of triphenylphosphine selenide under electron ionization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylphosphine Selenide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphine (B44618) selenide (B1212193) ((C₆H₅)₃PSe), a stable organophosphorus compound, has garnered significant interest within the scientific community for its diverse applications, ranging from organic synthesis to materials science and burgeoning potential in medicinal chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of triphenylphosphine selenide. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering meticulously structured data, in-depth experimental protocols, and visual representations of its molecular structure and potential biological interactions. This document consolidates essential information to facilitate a deeper understanding and broader application of this versatile selenium-containing reagent.

Physical Properties

Triphenylphosphine selenide is a white, crystalline solid that is air-stable under ambient conditions.[1][2] Its fundamental physical characteristics are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₅PSe | [1][2] |

| Molar Mass | 341.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Melting Point | 186-189 °C | [1] |

| Boiling Point | Decomposes at 150 °C | [2] |

| Solubility | Insoluble in water and ether. Soluble in most organic solvents, including dichloromethane, pyridine, and THF. Moderately soluble in hot acetonitrile, ethanol (B145695), and methanol. | [1] |

| Crystal System | Monoclinic and Triclinic | [1] |

Chemical Properties and Reactivity

Triphenylphosphine selenide serves as a versatile reagent in organic synthesis, primarily as a source of selenium. Its reactivity is centered around the selenium atom, which can be transferred to various substrates.

-

Selenium Transfer Reactions: It is an effective selenium-transferring reagent, notably in the conversion of H-phosphonates and phosphites to their corresponding phosphoroselenoates.

-

Reaction with Transition Metals: It reacts with transition metal complexes, such as triosmium clusters, to form metal-selenium clusters.

-

Precursor to Organoselenium Compounds: It is a key reagent in the synthesis of a variety of organoselenium compounds, which are of interest in the development of pharmaceuticals and agrochemicals.

Synthesis and Purification

Triphenylphosphine selenide can be synthesized through straightforward methods, with the choice of reactants influencing the reaction conditions.

Experimental Protocol: Synthesis from Triphenylphosphine and Potassium Selenocyanate (B1200272)

This method is a common and efficient route for the preparation of triphenylphosphine selenide.[3]

Materials:

-

Triphenylphosphine (PPh₃)

-

Potassium selenocyanate (KSeCN)

-

Acetonitrile (CH₃CN)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in acetonitrile.

-

Add a stoichiometric amount of potassium selenocyanate to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water to precipitate the crude product.

-

Collect the white solid by vacuum filtration and wash thoroughly with distilled water.

-

Dry the product in a desiccator.

Experimental Protocol: Synthesis from Triphenylphosphine and Elemental Selenium

This direct reaction provides a high-yield synthesis of the target compound.

Materials:

-

Triphenylphosphine (PPh₃)

-

Elemental selenium (gray powder)

Procedure:

-

Combine triphenylphosphine and a stoichiometric amount of elemental selenium in a round-bottom flask fitted with a reflux condenser.

-

Add toluene as the solvent.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the consumption of the black selenium powder.

-

Continue refluxing for 4-6 hours until the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume by rotary evaporation.

-

The crude product can be purified by recrystallization.

Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying crude triphenylphosphine selenide.

Materials:

-

Crude triphenylphosphine selenide

-

Ethanol (95%)

Procedure:

-

Dissolve the crude triphenylphosphine selenide in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Hot filter the solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can enhance crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven or desiccator to obtain pure triphenylphosphine selenide.

Spectroscopic and Crystallographic Characterization

The structure and purity of triphenylphosphine selenide are confirmed through various analytical techniques.

NMR Spectroscopy

4.1.1. Experimental Protocol: ³¹P NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve approximately 20-30 mg of triphenylphosphine selenide in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

-

Nucleus: ³¹P

-

Frequency: (e.g., 162 MHz for a 400 MHz spectrometer)

-

Pulse Program: A standard single-pulse experiment (e.g., zgpg30) with proton decoupling.

-

Number of Scans (NS): 128 to 256 scans, depending on the desired signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): Approximately 200 ppm, centered around the expected chemical shift.

-

Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).

Expected Chemical Shift: The ³¹P NMR spectrum of triphenylphosphine selenide in CDCl₃ shows a singlet at approximately +35 to +40 ppm.

4.1.2. Experimental Protocol: ¹³C NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve approximately 50-100 mg of triphenylphosphine selenide in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

-

Nucleus: ¹³C

-

Frequency: (e.g., 100 MHz for a 400 MHz spectrometer)

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg).

-

Number of Scans (NS): 1024 to 4096 scans, or more, for adequate signal-to-noise.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 0 to 220 ppm.

-

Reference: Tetramethylsilane (TMS) at δ = 0 ppm (from the residual solvent signal of CDCl₃ at δ = 77.16 ppm).

Expected Chemical Shifts: The ¹³C NMR spectrum will show distinct signals for the four different types of carbon atoms in the phenyl rings.

X-ray Crystallography

The precise three-dimensional structure of triphenylphosphine selenide has been determined by single-crystal X-ray diffraction.[1]

4.2.1. Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Growth:

-

Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of triphenylphosphine selenide in a suitable solvent system (e.g., ethanol/dichloromethane).

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector.

-

Maintain the crystal at a low temperature (e.g., 100 K or 173 K) during data collection to minimize thermal vibrations.

-

Collect a series of frames by rotating the crystal through a range of angles (ω and φ scans).

Structure Solution and Refinement:

-

Process the collected data (integration of reflection intensities and corrections for Lorentz and polarization effects) using appropriate software (e.g., APEX2, CrysAlisPro).

-

Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXS).

-

Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., using SHELXL).

-

Locate and refine all non-hydrogen atoms anisotropically.

-

Place hydrogen atoms in calculated positions and refine them using a riding model.

Crystallographic Data for Triphenylphosphine Selenide (Monoclinic, P2₁/c):

| Parameter | Value |

| a (Å) | 18.471(3) |

| b (Å) | 9.667(1) |

| c (Å) | 18.120(3) |

| β (°) | 106.87(1) |

| Z | 8 |

Bond Distances and Angles:

| Bond | Distance (Å) | Angle | Angle (°) |

| P-Se | ~2.11 | Se-P-C | ~113 |

| P-C | ~1.82 | C-P-C | ~106 |

Thermal Stability

Understanding the thermal behavior of triphenylphosphine selenide is crucial for its handling, storage, and application in reactions at elevated temperatures.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Instrumentation:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA, TA Instruments Q500)

-

Alumina or platinum crucibles

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of triphenylphosphine selenide into a TGA crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) over the sample during the analysis to prevent oxidative decomposition.

-

Record the sample mass as a function of temperature.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Instrumentation:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)

-

Aluminum pans and lids

Procedure:

-

Accurately weigh a small sample (2-5 mg) of triphenylphosphine selenide into an aluminum DSC pan.

-

Seal the pan with a lid.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from a starting temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 220 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Cool the sample at a controlled rate and then perform a second heating scan to observe any changes in thermal behavior after the initial melt.

Applications in Drug Development

The unique properties of triphenylphosphine selenide and related organoselenium compounds have positioned them as compounds of interest in the field of drug development.

Selenium Delivery and Anticancer Potential

Triphenylphosphine selenide can act as a selenium donor. Selenium is an essential trace element with known antioxidant and potential anticancer properties. The triphenylphosphine moiety itself is a lipophilic cation that can facilitate the accumulation of molecules within the mitochondria of cancer cells due to the higher mitochondrial membrane potential in these cells compared to normal cells. This targeted delivery could enhance the efficacy and reduce the systemic toxicity of selenium-based therapeutic agents.

Proposed Signaling Pathway for Apoptosis Induction

While the precise signaling pathway for triphenylphosphine selenide-induced apoptosis is not fully elucidated, a plausible mechanism can be proposed based on the known activities of selenium compounds and the mitochondrial targeting nature of the triphenylphosphine group. Increased intracellular selenium levels can lead to the generation of reactive oxygen species (ROS), which in turn can trigger the intrinsic apoptosis pathway. The accumulation of the compound in the mitochondria would further enhance this effect.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Triphenylphosphine selenide stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the triphenylphosphine selenide stock solution in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of triphenylphosphine selenide. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the drug concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Conclusion

Triphenylphosphine selenide is a compound with well-defined physical and chemical properties that make it a valuable tool in synthetic chemistry. Its role as a selenium donor, coupled with the mitochondrial targeting potential of the triphenylphosphine cation, opens up promising avenues for its exploration in drug development, particularly in the realm of anticancer therapeutics. The detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information to confidently synthesize, characterize, and evaluate the biological activity of this intriguing molecule. Further research into its specific molecular targets and signaling pathways will be crucial in fully realizing its therapeutic potential.

Visualization of Experimental Workflow

References

Solubility Profile of Triphenylphosphine Selenide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Triphenylphosphine (B44618) selenide (B1212193) is a stable, solid organophosphorus compound widely utilized as a selenium-transfer reagent. Understanding its solubility in various organic solvents is paramount for its effective use in chemical reactions, purification processes such as recrystallization, and the formulation of drug delivery systems. The choice of solvent can significantly impact reaction kinetics, yield, and the purity of the final product. This guide aims to provide a foundational understanding of Ph₃PSe's solubility and the means to quantify it.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L at defined temperatures) for triphenylphosphine selenide. However, several sources provide consistent qualitative descriptions of its solubility in a variety of common organic solvents. This information is summarized in Table 1.

Table 1: Qualitative Solubility of Triphenylphosphine Selenide in Common Organic Solvents

| Solvent | Solubility Description | Reference(s) |

| Dichloromethane (CH₂Cl₂) | Very Soluble | [1][2][3] |

| Pyridine | Very Soluble | [3] |

| Tetrahydrofuran (THF) | Very Soluble | [3] |

| Acetonitrile (CH₃CN) | Moderately Soluble (on heating) | [1][2][3] |

| Benzene (C₆H₆) | Moderately Soluble (on heating) | [1][2] |

| 1-Butanol | Moderately Soluble (on heating) | [1][2] |

| Ethanol (C₂H₅OH) | Moderately Soluble (on heating) | [1][2][3] |

| Methanol (CH₃OH) | Moderately Soluble (on heating) | [1][2][3] |

| Diethyl Ether (Et₂O) | Insoluble | [1][2][3] |

| Water (H₂O) | Insoluble | [1][2][3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a well-defined experimental protocol is necessary. The following method is a standard "shake-flask" or equilibrium solubility method coupled with gravimetric analysis, which is a reliable technique for determining the solubility of a solid in a liquid.

Materials and Equipment

-

Triphenylphosphine selenide (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Pre-weighed evaporation dishes or vials

-

Oven for drying

Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of triphenylphosphine selenide to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

Sample Withdrawal and Filtration: a. Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

Gravimetric Analysis: a. Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution. b. Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the triphenylphosphine selenide (a temperature below its melting point of ~186-188 °C is recommended, e.g., 60-80 °C). A vacuum oven can facilitate drying at a lower temperature. c. Continue drying until a constant mass is achieved (i.e., the mass does not change between successive weighings). d. The final mass represents the mass of the dissolved triphenylphosphine selenide.

-